![molecular formula C24H21ClN6O B2401098 1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1207049-23-7](/img/structure/B2401098.png)
1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C24H21ClN6O and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and versatility in biological interactions. The presence of chlorophenyl and pyridinyl groups enhances its chemical properties, potentially increasing its affinity for biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The triazole ring's ability to interact with bacterial enzymes is believed to be a key factor in this activity.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms. For example, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .
Other Pharmacological Activities
The compound may also exhibit additional pharmacological activities such as anti-inflammatory and analgesic effects. Triazole-based compounds have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring can act as a ligand for various biological targets, potentially inhibiting their activity and altering cellular signaling pathways .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar triazole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity | Additional Notes |
---|---|---|---|
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole | High (MIC: 0.125–8 µg/mL) | Moderate | Effective against Gram-positive bacteria |
5-(pyridin-3-yl)-1H-1,2,3-triazole | Moderate | High | More potent against certain cancer cell lines |
1-(4-bromophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole | Low | Moderate | Bromine substitution affects reactivity |
Case Studies
Several case studies have documented the efficacy of triazole compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazoles against resistant strains of bacteria. The results showed that certain derivatives exhibited superior activity compared to traditional antibiotics .
- Cancer Treatment : In a preclinical study involving human cancer cell lines, triazole derivatives were found to significantly reduce tumor growth in xenograft models . These findings suggest potential for development into therapeutic agents.
科学的研究の応用
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The presence of the triazole ring in this compound enhances its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Triazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A-431 | 1.61 | |
Compound B | Jurkat | 1.98 | |
Compound C | MCF-7 | <10 |
Anticonvulsant Activity
The structural similarities of this compound with known anticonvulsants suggest potential efficacy in treating seizure disorders. Studies focusing on related piperazine derivatives have indicated that modifications in their structure can significantly enhance anticonvulsant properties.
Table 2: Anticonvulsant Activity Studies
Compound Name | Model Used | Efficacy (%) | Reference |
---|---|---|---|
Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
Piperazine Derivative 2 | Maximal electroshock | 85 |
Case Studies
Several studies have explored the pharmacological properties of similar compounds:
- Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. This supports the hypothesis that modifications in piperazine structures can lead to enhanced biological activities .
- Triazole Compounds : Research on triazole-containing compounds has shown that they can effectively inhibit tumor growth in various cancer models. For instance, a study indicated that specific modifications in the triazole structure can enhance anticancer activity against breast cancer cell lines .
化学反応の分析
Key Data:
Reaction Component | Role | Conditions |
---|---|---|
3-Ethynylpyridine | Alkyne donor | DMF/H₂O (1:1) |
4-Chlorophenyl azide | Azide donor | 60°C, 12 hrs |
CuSO₄·5H₂O | Catalyst | 10 mol% |
Sodium ascorbate | Reducing agent | 20 mol% |
Formation of the Piperazine-Carbonyl Linkage
The piperazine moiety is introduced via amide coupling between the triazole-carboxylic acid derivative and 4-phenylpiperazine:
-
Carboxylic acid activation : The triazole intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) .
-
Nucleophilic acyl substitution : Activated acid reacts with 4-phenylpiperazine in the presence of triethylamine (TEA) at 0–25°C for 6–8 hours .
Key Data:
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Acid activation | SOCl₂ | DCM | 0°C → 25°C | 92% |
Amide coupling | TEA | DCM | 25°C | 78% |
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:
-
Reaction with KNH₂ in liquid NH₃ replaces Cl with NH₂ at 150°C for 24 hours .
-
Limited applicability due to steric hindrance from the triazole core .
Pyridinyl Ring Modifications
The pyridine ring participates in Mannich reactions to introduce side chains:
Biological Activity-Driven Modifications
To enhance pharmacological properties, the compound undergoes:
-
Sulfonation : Treatment with chlorosulfonic acid introduces -SO₃H groups at the pyridine C-4 position .
-
Methylation : Diazomethane (CH₂N₂) in ether selectively methylates the triazole N-2 position .
Comparative Reactivity Table:
Stability Under Acidic/Basic Conditions
-
Acidic hydrolysis : The amide bond cleaves in 6M HCl at 100°C after 8 hours .
-
Basic hydrolysis : The triazole ring remains intact in 2M NaOH at 80°C for 24 hours .
Catalytic Hydrogenation
The pyridine ring is reduced to piperidine using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 5 hours .
特性
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-19-8-10-21(11-9-19)31-23(18-5-4-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)20-6-2-1-3-7-20/h1-12,17H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQGFPRXVJRHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。